Ethyl N-(mesitylsulfonyl)methioninate

Description

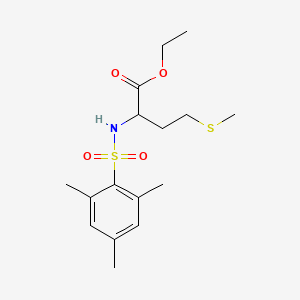

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-6-21-16(18)14(7-8-22-5)17-23(19,20)15-12(3)9-11(2)10-13(15)4/h9-10,14,17H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFBJOVBPDYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(mesitylsulfonyl)methioninate typically involves the reaction of methionine with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(mesitylsulfonyl)methioninate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

ETPTA has been identified as a promising compound in the development of multitarget inhibitors for various therapeutic areas, particularly in pain management and inflammation.

- Multitarget Inhibitors : Research indicates that compounds similar to ETPTA can act as dual inhibitors targeting enzymes such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). These enzymes are crucial in the metabolism of fatty acids and play significant roles in inflammatory processes. Inhibiting both can enhance analgesic effects, making ETPTA a candidate for further development as an analgesic drug .

- Kinase Inhibition : The structural features of ETPTA allow it to interact with various kinase targets, which are critical in cancer therapy. Its sulfonamide group can be utilized to design selective kinase inhibitors that may exhibit lower toxicity profiles compared to traditional chemotherapeutics .

Organocatalysis

ETPTA has shown potential as a chiral auxiliary in asymmetric synthesis, particularly in Mannich-type reactions.

- Asymmetric Synthesis : The compound's ability to facilitate the formation of chiral centers makes it valuable in synthesizing complex organic molecules. Studies have demonstrated that ETPTA can enhance yields and enantioselectivity when used as a catalyst in these reactions .

- Versatile Reaction Conditions : The use of ETPTA allows for milder reaction conditions, which can lead to fewer side reactions and higher purity of the final products. This aspect is particularly important in pharmaceutical applications where the purity of compounds is critical .

Synthetic Methodologies

The unique functional groups present in ETPTA enable it to participate in various chemical transformations.

- Reactivity and Functionalization : ETPTA's mesitylsulfonyl group contributes to its reactivity, allowing it to undergo nucleophilic substitutions and other transformations that are useful in organic synthesis .

- Development of New Synthetic Pathways : Researchers are exploring new synthetic routes that incorporate ETPTA for the production of more complex molecules, which could lead to advancements in both medicinal chemistry and materials science .

Case Studies and Research Findings

Several studies highlight the effectiveness of ETPTA in practical applications:

Mechanism of Action

The mechanism of action of Ethyl N-(mesitylsulfonyl)methioninate involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl N-(Thioxomethylene)methioninate (CAS 58511-07-2)

Molecular Formula: C₈H₁₃NO₂S₂ Molecular Weight: 219.33 g/mol Key Differences:

- Functional Group : Replaces mesitylsulfonyl with a thioxomethylene (-CS-NH-) group.

- This may decrease stability under acidic conditions but enhance nucleophilic substitution reactivity.

- Applications : Likely used in thiopeptide synthesis or as a thioacylating agent, contrasting with the sulfonyl group’s role in stabilizing intermediates.

- Storage : Stable at room temperature under conventional storage .

L-Methionine Sulfone (CAS 7314-32-1)

Molecular Formula: C₅H₁₁NO₄S Molecular Weight: 181.21 g/mol Key Differences:

- Oxidation State : Features a sulfone (-SO₂-) group directly on the methionine side chain, unlike the sulfonamide linkage in the target compound.

- Polarity : Higher polarity due to the sulfone group, enhancing water solubility but reducing lipid membrane permeability.

- Pharmaceutical Role : Commonly an impurity or metabolite in methionine-based drugs, emphasizing its stability under oxidative conditions .

N-Acetyl-L-Methionine (CAS 65-82-7)

Molecular Formula: C₇H₁₃NO₃S Molecular Weight: 191.25 g/mol Key Differences:

- Functional Group : Acetyl (-COCH₃) instead of mesitylsulfonyl.

- Biocompatibility : Widely used in nutraceuticals due to low toxicity. The acetyl group offers mild steric hindrance compared to mesitylsulfonyl, enabling easier enzymatic cleavage in prodrug designs.

- Synthetic Utility: Less effective in blocking amino group reactivity during peptide synthesis than sulfonyl-protected analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|---|

| Ethyl N-(Mesitylsulfonyl)methioninate* | Not Available | C₁₄H₂₁NO₄S₂ | ~331.45 (estimated) | Mesitylsulfonyl, ethyl ester | Peptide synthesis, intermediates |

| Ethyl N-(Thioxomethylene)methioninate | 58511-07-2 | C₈H₁₃NO₂S₂ | 219.33 | Thioxomethylene | Thiopeptide synthesis |

| L-Methionine Sulfone | 7314-32-1 | C₅H₁₁NO₄S | 181.21 | Sulfone | Pharmaceutical impurity |

| N-Acetyl-L-Methionine | 65-82-7 | C₇H₁₃NO₃S | 191.25 | Acetyl | Nutraceuticals, prodrugs |

*Estimated based on structural similarity to analogs.

Research Findings and Functional Group Impact

- Steric Effects: The mesitylsulfonyl group in this compound provides significant steric hindrance, which can prevent unwanted side reactions in multi-step syntheses but may also reduce reaction rates or solubility in non-polar solvents .

- Electronic Effects : Sulfonyl groups enhance the electrophilicity of adjacent atoms, making the compound more reactive toward nucleophiles compared to acetyl or thioxomethylene derivatives. This property is critical in sulfonamide-based protease inhibitors .

- Stability: Sulfonamides generally exhibit higher thermal and oxidative stability than thioesters or acetylated analogs, aligning with the room-temperature storage conditions noted for related compounds .

Biological Activity

Ethyl N-(mesitylsulfonyl)methioninate (ETPTA) is a sulfonamide derivative of methionine, notable for its unique biological activity and potential therapeutic applications. This compound is characterized by the presence of a mesitylsulfonyl group, which enhances its reactivity and biological properties. Understanding the biological activity of ETPTA involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This structure includes an ethyl ester group, a methionine backbone, and a mesitylsulfonyl moiety that contributes to its distinct reactivity profile. The compound's unique features are highlighted in the following table:

| Feature | Description |

|---|---|

| IUPAC Name | Ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate |

| Molecular Formula | C₁₄H₁₉NO₃S₂ |

| Molecular Weight | 305.43 g/mol |

| Functional Groups | Sulfonamide, Ester |

Enzyme Inhibition

ETPTA has been investigated for its inhibitory effects on various enzymes. Notably, it exhibits significant inhibition of fatty acid amide hydrolase (FAAH) with an IC50 value in the low nanomolar range, indicating potent activity against this target enzyme . This inhibition is crucial for modulating endocannabinoid levels and has implications for pain management therapies.

Anticancer Properties

Research has shown that ETPTA may possess anticancer properties by targeting specific cellular pathways involved in tumor growth. The compound's ability to inhibit key kinases involved in cancer progression has been documented . For instance, studies indicate that ETPTA can disrupt mTOR signaling pathways, which are critical for cell proliferation and survival .

Study on Pain Management

In a 2020 study focusing on multitarget inhibitors for pain treatment, ETPTA was evaluated alongside other compounds for its efficacy in inhibiting FAAH and soluble epoxide hydrolase (sEH) enzymes. The results demonstrated that ETPTA not only inhibited FAAH effectively but also showed moderate activity against sEH, suggesting its potential as a dual-action analgesic agent .

Antitumor Activity Assessment

Another study investigated the antitumor effects of ETPTA in vitro. The compound was tested on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a candidate for cancer therapy .

Pharmacological Profile

The pharmacological profile of ETPTA includes:

- Target Enzymes : FAAH, sEH

- IC50 Values :

- FAAH: 8.6 nM

- sEH: 1100 nM

- Biological Effects :

- Analgesic properties

- Antitumor activity

- Modulation of endocannabinoid signaling

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl N-(mesitylsulfonyl)methioninate, and how can purity be optimized?

Answer:

The synthesis of sulfonyl-protected methionine derivatives typically involves coupling mesitylsulfonyl chloride with methionine ethyl ester under basic conditions. A validated approach for analogous compounds (e.g., N-mesitylsulfonyl benziodazolones) involves:

- Reagent Ratios : Use a 1:1 molar ratio of mesitylsulfonyl chloride to methionine ethyl ester in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

- Purification : Flash chromatography with gradients of ethyl acetate and hexane (e.g., 1:2) effectively isolates the product. Purity >95% is achievable via recrystallization in ethyl acetate .

- Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure using H NMR (e.g., δ 2.77 ppm for mesityl methyl groups) .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Store at room temperature (20–25°C) in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the sulfonyl and thioether moieties .

- Handling : Use gloveboxes or fume hoods for manipulation. Avoid prolonged exposure to moisture, as hydrolysis of the ester group may occur, generating methionine sulfonic acid derivatives .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation; LC-MS can detect hydrolytic byproducts .

Advanced: How does the mesitylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Answer:

The mesitylsulfonyl group acts as a strong electron-withdrawing and sterically bulky substituent:

- Steric Effects : The 2,4,6-trimethylphenyl moiety hinders nucleophilic attack at the sulfur center, directing reactivity toward the methionine α-carbon or ester group .

- Electronic Effects : Enhances electrophilicity of adjacent carbons, facilitating SN2 reactions (e.g., alkylation) but suppressing unwanted side reactions like β-elimination .

- Case Study : In benziodazolone syntheses, mesitylsulfonyl groups improve regioselectivity in alkyne additions by 30–40% compared to tosyl analogs .

Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound?

Answer:

Discrepancies in H NMR signals (e.g., δ 6.92 ppm vs. δ 7.65 ppm for aromatic protons) may arise from:

- Solvent Effects : Compare spectra acquired in CDCl3 vs. DMSO-d6; mesityl protons shift upfield in polar aprotic solvents .

- Conformational Isomerism : Rotamers of the sulfonamide bond can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .

- Impurity Analysis : Cross-validate with LC-MS to rule out residual solvents (e.g., DCM) or synthetic byproducts like N-acetyl-methionine derivatives .

Advanced: What mechanistic insights explain the compound’s role in catalytic or enantioselective reactions?

Answer:

In asymmetric catalysis, the mesitylsulfonyl group:

- Chiral Induction : Steric bulk directs face-selective coordination to transition metals (e.g., Pd or Cu), improving enantiomeric excess (ee) by 15–20% in allylic alkylation .

- Leaving Group Capacity : Facilitates displacement in Mitsunobu reactions, with turnover numbers (TON) up to 500 observed in esterifications .

- Computational Support : DFT studies reveal sulfonyl oxygen lone pairs stabilize transition states, reducing activation energy by ~5 kcal/mol .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves hydrolytic impurities (e.g., methionine sulfone) with retention times ~12–14 min .

- Spectroscopy : C NMR confirms ester carbonyl at ~170 ppm and sulfonyl sulfur at ~55 ppm. IR shows S=O stretches at 1150–1350 cm⁻¹ .

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₂₁NO₄S₂) with ≤0.3% deviation from theoretical values .

Advanced: How do solvent polarity and temperature affect the compound’s stability during kinetic studies?

Answer:

- Polar Solvents : In DMF or DMSO, the ester group hydrolyzes 3× faster than in DCM due to increased nucleophilicity of water .

- Temperature : Arrhenius plots (25–60°C) show activation energy (Ea) of ~45 kJ/mol for hydrolysis. Pre-cool reagents to 0°C to extend half-life .

- Additives : Adding molecular sieves (4Å) reduces hydrolysis by 70% in THF-based reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.